molecular formula C16H11ClN4S2 B12345604 3-benzyl-7-chloro-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione

3-benzyl-7-chloro-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione

Cat. No.: B12345604
M. Wt: 358.9 g/mol
InChI Key: NGJHQKNCIDNVEA-UHFFFAOYSA-N
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Description

3-benzyl-7-chloro-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione is a heterocyclic compound that contains a triazole and quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-chloro-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzyl chloride with benzyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-chloro-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-benzyl-7-chloro-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-benzyl-7-chloro-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Known for its broad range of biological activities.

    Quinazoline: Used in the development of anticancer agents.

    Benzyl Isothiocyanate: Known for its antimicrobial properties.

Uniqueness

3-benzyl-7-chloro-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione is unique due to its combined triazole and quinazoline moieties, which provide a distinct set of chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C16H11ClN4S2

Molecular Weight

358.9 g/mol

IUPAC Name

3-benzyl-7-chloro-1H-[1,2,4]triazolo[5,1-b]quinazoline-2,9-dithione

InChI

InChI=1S/C16H11ClN4S2/c17-11-6-7-13-12(8-11)14(22)21-15(18-13)20(16(23)19-21)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,23)

InChI Key

NGJHQKNCIDNVEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=S)NN3C2=NC4=C(C3=S)C=C(C=C4)Cl

Origin of Product

United States

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